5-Bromo-6-methoxy-8-nitroquinoline 5-Bromo-6-methoxy-8-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 5347-15-9
VCID: VC14454984
InChI: InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3
SMILES:
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol

5-Bromo-6-methoxy-8-nitroquinoline

CAS No.: 5347-15-9

Cat. No.: VC14454984

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-methoxy-8-nitroquinoline - 5347-15-9

Specification

CAS No. 5347-15-9
Molecular Formula C10H7BrN2O3
Molecular Weight 283.08 g/mol
IUPAC Name 5-bromo-6-methoxy-8-nitroquinoline
Standard InChI InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3
Standard InChI Key SDMIYMJTQNOZRV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br

Introduction

Structural and Molecular Characteristics

The quinoline core of 5-bromo-6-methoxy-8-nitroquinoline consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Substitutions at specific positions dictate its electronic and steric properties:

  • Bromine at position 5 introduces steric bulk and enhances electrophilic reactivity.

  • Methoxy at position 6 donates electron density via resonance, stabilizing the aromatic system.

  • Nitro at position 8 acts as a strong electron-withdrawing group, polarizing the molecule and facilitating nucleophilic substitution reactions .

The compound’s 3D structure, accessible via computational models, reveals a planar quinoline ring with substituents oriented perpendicularly to minimize steric clashes . Its IUPAC Standard InChIKey (SDMIYMJTQNOZRV-UHFFFAOYSA-N) confirms unambiguous identification in chemical databases .

Synthetic Methodologies

Classical Nitration and Halogenation

Early synthetic routes involved sequential nitration and halogenation of methoxy-substituted quinolines. For example, nitration of 5-bromo-6-methoxyquinoline using fuming nitric acid at 0–5°C yields the 8-nitro derivative with moderate efficiency . Challenges include controlling regioselectivity and minimizing byproducts such as dinitro compounds.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd-catalyzed reactions to improve yield and selectivity. A 2016 study demonstrated Suzuki-Miyaura coupling between 8-bromoquinoline precursors and heteroaryl boronic acids, achieving 70–85% yields under optimized conditions . Key parameters include:

ParameterOptimal Value
CatalystPd(PPh₃)₄
SolventToluene/EtOH (3:1)
Temperature80°C
Reaction Time12–24 hours

This method enables modular synthesis of 8-substituted quinolines, including 5-bromo-6-methoxy-8-nitroquinoline .

Physicochemical Properties

Experimental and computational data from the NIST WebBook highlight critical properties :

PropertyValue
Molecular Weight283.078 g/mol
Boiling PointNot reported
Melting PointNot reported
LogPEstimated 3.7
SolubilityLow in water; soluble in DMSO, DMF

The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, enhancing solubility in polar aprotic solvents .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related quinolines:

CompoundKey DifferencesBioactivity Comparison
8-NitroquinolineLacks bromine and methoxyLower antimicrobial potency
5-Bromo-8-nitroquinolineMissing methoxy groupReduced solubility in DMSO
NitroxolineHydroxy instead of methoxyFDA-approved for UTIs

The methoxy group in 5-bromo-6-methoxy-8-nitroquinoline likely improves membrane permeability compared to hydroxylated analogs .

Recent Advances and Future Directions

A 2025 re-evaluation of Pd-catalyzed methods has highlighted room for optimizing ligand systems (e.g., Buchwald-Hartwig ligands) to achieve room-temperature synthesis . Future research should prioritize:

  • Toxicity Studies: Addressing potential off-target effects in eukaryotic cells.

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

  • Hybrid Molecules: Conjugation with fluoroquinolones for dual-action antibiotics.

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